Electrochemical LUMO Positioned Between Oxadiazolo and Quinoxaline Analogs: Direct CV Head-to-Head Comparison in Identical D-π-A Architecture
In a direct head-to-head comparison within an identical V-shaped D-π-A scaffold (2,4′-biphenylene linker, N,N-diphenylamino donor), the [1,2,5]thiadiazolo[3,4-b]pyrazine-containing chromophore (10a) exhibits an electrochemical LUMO energy (ELUMO) of –3.30 eV and a first reduction half-wave potential (E₁/₂,red) of –1.50 V vs. Fc/Fc⁺. This positions it as an intermediate-strength acceptor: weaker than the [1,2,5]oxadiazolo[3,4-b]pyrazine analog (9a: ELUMO = –3.56 eV, E₁/₂,red = –1.24 V) but substantially stronger than the quinoxaline analog (11a: ELUMO = –2.36 eV, E₁/₂,red = –2.44 V) [1]. The electrochemical gap (ΔE = Eₚₐ – E₁/₂,red) follows the same trend: 9a (2.04 V) < 10a (2.22 V) < 11a (3.17 V), confirming that the thiadiazolo fragment provides a distinct, non-redundant acceptor strength [1].
| Evidence Dimension | Electrochemical LUMO energy and reduction potential (cyclic voltammetry in DCM / Bu₄NPF₆, glassy carbon electrode, scan rate 0.1 V/s, referenced to Fc/Fc⁺) |
|---|---|
| Target Compound Data | Compound 10a (thiadiazolo-pyrazine): ELUMO = –3.30 eV, E₁/₂,red = –1.50 V, ΔE = 2.22 V, EHOMO = –5.52 eV |
| Comparator Or Baseline | Compound 9a (oxadiazolo-pyrazine): ELUMO = –3.56 eV, E₁/₂,red = –1.24 V, ΔE = 2.04 V; Compound 11a (quinoxaline): ELUMO = –2.36 eV, E₁/₂,red = –2.44 V, ΔE = 3.17 V |
| Quantified Difference | ELUMO difference: +0.26 eV (10a vs. 9a), –0.94 eV (10a vs. 11a); E₁/₂,red difference: –0.26 V (10a vs. 9a), +0.94 V (10a vs. 11a); reduction potential order: 11 < 10 < 9 |
| Conditions | DCM solution, Bu₄NPF₆ electrolyte, glassy carbon disk WE, Pt wire CE, Ag wire RE, ferrocene internal reference, scan rate 0.1 V/s |
Why This Matters
This intermediate acceptor strength fills a critical gap in frontier orbital engineering: when the oxadiazolo analog's deeper LUMO causes excessive driving force for electron transfer (reducing VOC in OPV devices) and the quinoxaline analog provides insufficient electron affinity for efficient charge separation, the thiadiazolo-pyrazine core offers the optimal compromise for maximizing the VOC × JSC product.
- [1] Mikhailov, M. S.; Hamdoush, M.; et al. Push–Pull Derivatives Based on 2,4′-Biphenylene Linker with Quinoxaline, [1,2,5]Oxadiazolo[3,4-B]Pyrazine and [1,2,5]Thiadiazolo[3,4-B]Pyrazine Electron Withdrawing Parts. Molecules 2022, 27 (13), 4250 (Table 1). DOI: 10.3390/molecules27134250. View Source
